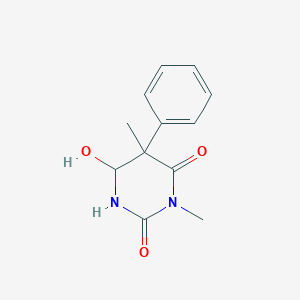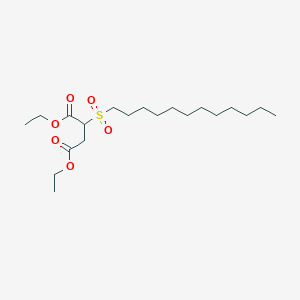
N'-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea is a chemical compound known for its unique structure and properties It features a 1,3-dithietane ring, which is a four-membered ring containing two sulfur atoms, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea typically involves the reaction of 1,3-dithietane-2-thione with N,N-dipropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. After the reaction is complete, the product is purified through techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile involved.
Scientific Research Applications
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The 1,3-dithietane ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-1,3-Dithietan-2-ylidene-N,N-dimethylthiourea: Similar structure but with dimethyl groups instead of dipropyl groups.
1,3-Dithiol-2-ylidene derivatives: Compounds containing the 1,3-dithiol-2-ylidene moiety, which have similar chemical properties and reactivity.
Uniqueness
N’-1,3-Dithietan-2-ylidene-N,N-dipropylthiourea is unique due to its specific combination of the 1,3-dithietane ring and the dipropyl-substituted thiourea group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59754-05-1 |
|---|---|
Molecular Formula |
C9H16N2S3 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
3-(1,3-dithietan-2-ylidene)-1,1-dipropylthiourea |
InChI |
InChI=1S/C9H16N2S3/c1-3-5-11(6-4-2)8(12)10-9-13-7-14-9/h3-7H2,1-2H3 |
InChI Key |
XOPLJTMYWDFFJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)N=C1SCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)

